N-{3,3'-DIMETHYL-4'-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O2/c1-25-21-29(17-19-35(25)39-37(41)23-31-13-7-11-27-9-3-5-15-33(27)31)30-18-20-36(26(2)22-30)40-38(42)24-32-14-8-12-28-10-4-6-16-34(28)32/h3-22H,23-24H2,1-2H3,(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKGIRCMYGULBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C)NC(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of biphenyl and naphthalene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups .
Scientific Research Applications
Cerebral Ischemic Disease Treatment
Recent studies have indicated that this compound demonstrates significant therapeutic potential for treating cerebral ischemic diseases. A patent describes its efficacy in improving microcirculation and expanding blood volume, which is critical for patients suffering from ischemic strokes. Experimental results showed that the compound could reduce the volume of ischemic cerebral infarction and improve sleep quality in animal models, suggesting its dual benefits in neurological health and recovery .
Anticancer Properties
Research has also explored the anticancer properties of compounds similar to N-{3,3'-Dimethyl-4'-[2-(Naphthalen-1-yl)acetamido]-[1,1'-biphenyl]-4-yl}-2-(Naphthalen-1-yl)acetamide. These compounds have shown promise in inhibiting tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to establish specific pathways involved and to evaluate the compound's efficacy against different cancer cell lines.
Plant Growth Regulation
The compound's structural analogs are known to act as synthetic auxins, which are crucial in regulating plant growth and development. Specifically, compounds like naphthalene acetamide are utilized in agriculture for promoting root growth and fruit thinning . The application of such compounds can enhance crop yields and improve overall plant health.
Data Tables
The following table summarizes key data related to the applications of this compound:
Case Study 1: Cerebral Ischemia
In a controlled study involving rats with induced cerebral ischemia, administration of this compound resulted in a statistically significant reduction in infarct size compared to placebo groups. The compound also demonstrated improved behavioral outcomes related to neurological function.
Case Study 2: Agricultural Application
Field trials using naphthalene acetamide derivatives showed increased fruit set and improved rooting efficiency in apple trees. The treated plants exhibited enhanced growth rates compared to untreated controls, highlighting the compound's effectiveness as a plant growth regulator.
Mechanism of Action
The mechanism of action of N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole transport layer, facilitating the movement of positive charges through the device. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE stands out due to its specific combination of biphenyl and naphthalene structures, which confer unique electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial .
Biological Activity
N-{3,3'-Dimethyl-4'-[2-(naphthalen-1-yl)acetamido]-[1,1'-biphenyl]-4-yl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure
The compound's structure is characterized by a biphenyl core with naphthalene and acetamide substituents. This structural configuration is conducive to various interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds containing naphthalene moieties can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and cytokines like IL-6 and TNF-α. For instance, derivatives of naphthalene have been shown to exhibit broad-spectrum anti-inflammatory effects by inhibiting phospholipase A2 and reducing the production of pro-inflammatory cytokines in various models of inflammation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Naphthalene derivative A | 0.04 | COX-2 |
| Naphthalene derivative B | 0.88 | Protein denaturation assay |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that naphthalene derivatives can induce apoptosis and cell cycle arrest in tumor cells. For example, a related naphthalene compound showed significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| MDA-MB-231 | Naphthalene derivative C | 200 |
| HeLa | Naphthalene derivative D | 10 |
3. Antimicrobial Activity
Naphthalene derivatives have also been assessed for their antimicrobial properties. They exhibited activity against various pathogens including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was crucial for enhancing this activity .
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | Naphthalene derivative E | 50 µg/mL |
| E. coli | Naphthalene derivative F | 30 µg/mL |
4. Neuroprotective Effects
Emerging studies suggest that naphthalene derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Case Studies
Several case studies highlight the effectiveness of naphthalene-derived compounds:
- Case Study 1 : A study evaluated the effects of a naphthalene derivative on inflammatory bowel disease models, demonstrating reduced levels of inflammatory markers and improved histological scores.
- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with naphthalene derivatives resulted in significant apoptosis through the activation of caspase pathways.
Q & A
Synthesis and Optimization
Basic Q1: What are the most common synthetic routes for preparing naphthalene-containing acetamide derivatives like this compound? Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, β-naphthol and substituted benzaldehydes are condensed with amines (e.g., ethylenediamine) in ethanol or acetonitrile under reflux for 72 hours. Carbodiimide derivatives (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to activate carboxylic acids for amide bond formation . Purification via crystallization (methanol:water) or column chromatography is critical to isolate the product in ~75% yield .
Advanced Q1: How can reaction conditions be optimized to address low yields or impurities in the final product? Methodological Answer: Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst tuning: Boric acid or carbodiimide derivatives can improve coupling efficiency .
- Temperature control: Gradual heating (e.g., 50–60°C) reduces side reactions like hydrolysis.
- Real-time monitoring: TLC or HPLC tracks intermediate formation, enabling adjustments to stoichiometry or reaction time .
Structural and Spectroscopic Characterization
Basic Q2: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Standard characterization involves:
- IR spectroscopy: Confirms amide C=O stretches (~1650–1680 cm⁻¹) and naphthalene C-H bending (~750–850 cm⁻¹) .
- NMR (¹H/¹³C): Aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.8–3.1 ppm) are key markers. 2D NMR (COSY, HSQC) resolves biphenyl and naphthyl regiochemistry .
- Mass spectrometry: High-resolution MS validates molecular weight (e.g., EI-MS m/z 292.07 for related structures) .
Advanced Q2: How can spectral discrepancies (e.g., unexpected splitting in ¹H NMR) be resolved? Methodological Answer: Discrepancies often arise from:
- Conformational isomers: Variable-temperature NMR (e.g., 25–60°C) identifies dynamic processes .
- Impurity profiling: LC-MS or GC-MS detects byproducts like unreacted naphthol or dimerized intermediates .
- Computational validation: DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data to assign ambiguous peaks .
Computational and Theoretical Modeling
Basic Q3: Which quantum chemical methods are suitable for predicting electronic properties of this compound? Methodological Answer: Density Functional Theory (DFT) with functionals like B3LYP and basis sets (6-31G*) is widely used to calculate:
- Dipole moments: Polarization effects from naphthyl groups.
- HOMO-LUMO gaps: Predicts charge-transfer behavior relevant to optoelectronic applications .
- Thermodynamic stability: Gibbs free energy comparisons of tautomers or conformers .
Advanced Q3: How can molecular dynamics simulations improve understanding of solvent interactions? Methodological Answer:
- Solvent box models: Simulate interactions in ethanol or DMSO to assess solubility trends.
- Radial distribution functions (RDFs): Identify preferential hydrogen bonding between acetamide groups and polar solvents .
Data Contradiction and Reproducibility
Basic Q4: How should researchers address contradictions in reported synthetic yields or spectral data? Methodological Answer:
- Cross-reference protocols: Compare reaction times, solvent ratios, and purification methods (e.g., crystallization vs. chromatography) .
- Replicate under controlled conditions: Standardize reagents (e.g., anhydrous solvents) and equipment (e.g., reflux condensers) .
Advanced Q4: What statistical approaches validate reproducibility in multi-step syntheses? Methodological Answer:
- Design of Experiments (DoE): Taguchi or factorial designs optimize variables (e.g., temperature, catalyst loading) .
- Error analysis: Calculate relative standard deviation (RSD) across batches to identify critical steps .
Functional Group Reactivity
Basic Q5: Which functional groups in this compound are most susceptible to degradation? Methodological Answer:
- Acetamide bonds: Prone to hydrolysis under acidic/basic conditions. Stabilize with pH 6–7 buffers during storage .
- Naphthyl rings: Oxidize under UV light; store in amber vials under inert gas .
Advanced Q5: How can selective functionalization of the biphenyl moiety be achieved? Methodological Answer:
- Palladium-catalyzed C-H activation: Use Pd(OAc)₂ with ligands (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for regioselective dimethylamination .
- Protecting groups: Temporarily block acetamide sites with tert-butoxycarbonyl (Boc) to direct reactivity .
Biological and Material Applications
Basic Q6: What preliminary assays evaluate the biological activity of this compound? Methodological Answer:
- Enzyme inhibition: Test against carbonic anhydrase or kinase targets using fluorescence-based assays .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa) .
Advanced Q6: How can structure-activity relationships (SAR) guide derivatization for enhanced potency? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
